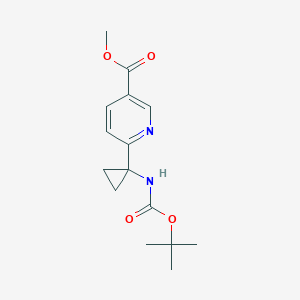
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H7ClF3IN2 and a molecular weight of 338.5 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a hydrazine moiety attached to a phenyl ring. It is commonly used in organic synthesis and has applications in various scientific research fields.
Métodos De Preparación
The synthesis of 1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-iodo-3-(trifluoromethyl)aniline.
Hydrazine Formation: The aniline derivative is then reacted with hydrazine hydrate under controlled conditions to form the hydrazine compound.
Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The hydrazine moiety can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a precursor for drug development.
Material Science: It is used in the functionalization of materials, such as graphene oxide, to impart specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine moiety. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparación Con Compuestos Similares
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylhydrazine: This compound lacks the iodine atom and has different reactivity and applications.
1-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride: This compound has a bromine atom instead of iodine, leading to variations in its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H7ClF3IN2 |
|---|---|
Peso molecular |
338.49 g/mol |
Nombre IUPAC |
[4-iodo-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6F3IN2.ClH/c8-7(9,10)5-3-4(13-12)1-2-6(5)11;/h1-3,13H,12H2;1H |
Clave InChI |
RUDIWEOBKUXNLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)C(F)(F)F)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)

![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)

![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13921132.png)
![2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13921135.png)




![5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B13921175.png)

